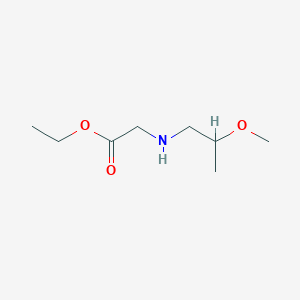
N-(2-methoxypropyl)glycine ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxypropyl)glycine ethyl ester is a useful research compound. Its molecular formula is C8H17NO3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
Neuroprotective Properties:
N-(2-methoxypropyl)glycine ethyl ester has been investigated for its neuroprotective effects. Research indicates that glycine derivatives can act as inhibitory neurotransmitters in the central nervous system, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ethyl ester form may enhance bioavailability, making it a candidate for therapeutic development.
Anti-inflammatory Effects:
Studies have shown that this compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory disorders. Its ability to modulate inflammatory pathways makes it a valuable subject for further research in drug formulation.
Biochemical Research
Enzyme Inhibition Studies:
this compound is utilized in biochemical research to study enzyme inhibition, providing insights into metabolic pathways. This application is crucial for understanding how various compounds can affect enzyme activity and potentially lead to new therapeutic targets .
Protein Interaction Studies:
The compound can be employed in carboxyl-footprinting studies of proteins, which helps in understanding protein structure and function. This application is important for drug design, particularly in targeting specific protein interactions .
Case Studies and Research Findings
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective properties of this compound demonstrated its efficacy in protecting neuronal cells from oxidative stress. The results indicated that the compound significantly reduced cell death rates compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Anti-inflammatory Activity
In another research project focusing on inflammation, this compound was tested on animal models exhibiting symptoms of arthritis. The treatment group showed a marked decrease in inflammatory markers and improved mobility compared to untreated controls, highlighting its therapeutic potential in inflammatory conditions.
特性
分子式 |
C8H17NO3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
ethyl 2-(2-methoxypropylamino)acetate |
InChI |
InChI=1S/C8H17NO3/c1-4-12-8(10)6-9-5-7(2)11-3/h7,9H,4-6H2,1-3H3 |
InChIキー |
RFZPLMSMZJDXLF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNCC(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















